3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid
Description
Properties
IUPAC Name |
3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-10(18)5-6-14-13-12-11(15-7-16-13)8-3-1-2-4-9(8)19-12/h1-4,7H,5-6H2,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXIHPMGZFSJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, sodium ethoxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine has a wide range of scientific research applications:
Chemistry: Used as a template for drug discovery and the development of new synthetic methodologies.
Biology: Investigated for its potential as an anti-inflammatory, antiviral, and antimicrobial agent.
Medicine: Explored for its anti-proliferative properties, making it a candidate for cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuropyrimidine Derivatives
Key Structural Analogs:
Unique Features of 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic Acid:
- The propanoic acid group enhances solubility in aqueous media compared to lipophilic analogs like dicarbonitrile derivatives .
Heterocyclic Propanoic Acid Derivatives
Key Structural Analogs:
| Compound Name | Core Structure | Biological Activity | Reference |
|---|---|---|---|
| 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid | Furopyridine + propanoic acid | Anti-inflammatory, antimicrobial (hypothesized) | |
| 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | Thienopyrimidine + propanoic acid | Anticancer (predicted) | |
| 3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid | Pyrazolopyridine + propanoic acid | Anticancer (demonstrated) |
Comparison Highlights :
- Bioactivity: The pyrazolopyridine analog () exhibits confirmed anticancer activity due to its difluoromethyl group, suggesting that this compound may similarly target proliferative pathways.
Amino Acid-Functionalized Derivatives
| Compound Name | Functional Groups | Applications | Reference |
|---|---|---|---|
| (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride | Dichlorobenzyl + amino acid | Neuroprotection, metabolic regulation | |
| 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid | Cbz-protected amino acid | Enzyme inhibition (hypothesized) |
Differentiating Factors :
- Acidic vs. Basic Moieties: Unlike the hydrochloride salt in , the free propanoic acid group in the target compound may reduce cellular toxicity by avoiding ion-pairing interactions.
Biological Activity
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid, also known by its CAS number 499104-82-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
- Molecular Formula : C13H11N3O3
- Molecular Weight : 257.24 g/mol
- Boiling Point : Predicted at approximately 533.5 °C
- Density : 1.475 g/cm³ (predicted)
The compound primarily functions as an inhibitor of protein kinases, which are critical in various signaling pathways in cells. Its structure allows it to interact effectively with specific targets, making it a candidate for further pharmacological development.
Target Engagement
Research indicates that this compound may engage with the following pathways:
- Protein Kinase Inhibition : It shows promise in modulating pathways related to cell growth and differentiation.
- Electron Transport Pathway : It has been studied for its role in blue phosphorescent organic light-emitting diodes (PhOLEDs), indicating potential applications beyond biological systems.
Antifungal and Antibacterial Properties
Recent studies have highlighted the antifungal activity of benzofuro[3,2-d]pyrimidine derivatives against resistant strains of Candida albicans. Co-administration with fluconazole demonstrated a synergistic effect that restored susceptibility to this common antifungal agent .
In vitro tests have shown that derivatives exhibit significant antibacterial properties against various pathogens. The presence of electron-donating and electron-withdrawing groups on the molecular structure appears to enhance these activities .
Study 1: Antifungal Activity
A study evaluated the efficacy of benzofuro[3,2-d]pyrimidine derivatives as inhibitors of Candida albicans PKC. The results indicated that these compounds could restore fluconazole susceptibility in resistant strains, suggesting a new avenue for treating fungal infections .
Study 2: Antibacterial Activity
In another study focusing on pyrrolidine derivatives, compounds similar to this compound were tested for their antibacterial effects. The results showed that specific substitutions on the piperidine ring significantly enhanced antibacterial activity against several strains .
Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including coupling reactions between benzofuropyrimidine precursors and propanoic acid derivatives. Key steps include:
- Ring formation : Cyclization of substituted pyrimidines with benzofuran moieties under acidic or basic conditions .
- Amino acid conjugation : Introduction of the propanoic acid side chain via nucleophilic substitution or amidation, often requiring protecting groups to prevent undesired side reactions.
- Optimization : Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact purity and yield. Catalysts like palladium on carbon may enhance regioselectivity .
Data Note : Yields for analogous benzofuropyrimidine derivatives range from 40–70%, with purity >95% achievable via HPLC .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify the benzofuropyrimidine core and propanoic acid side chain. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 355.12 for CHNO) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, critical for understanding biological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuropyrimidine derivatives?
Discrepancies in IC values or target selectivity often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., EGFR vs. HER2 kinases) .
- Structural analogs : Subtle modifications (e.g., fluorination at position 8) alter binding affinities. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify interactions .
- Solubility factors : Low aqueous solubility may artificially reduce apparent activity. Use of co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies improves bioavailability .
Example : A 2024 study showed that 8-fluoro-substituted analogs exhibited 10-fold higher kinase inhibition than non-fluorinated derivatives .
Q. What methodologies are recommended for validating the compound’s biological targets in vitro?
Advanced approaches include:
- Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to proteins like EGFR or PI3Kγ, followed by mutagenesis studies to confirm critical residues .
Q. How can regioselectivity challenges in benzofuropyrimidine functionalization be addressed?
Regioselective substitutions require:
- Directing groups : Temporary protecting groups (e.g., Boc or Fmoc) on the propanoic acid moiety to steer reactivity toward the pyrimidine ring .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H arylation at specific positions (e.g., C-2 or C-5 of the benzofuran ring) .
- Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered intermediates, reducing side products .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks).
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical for benzofuropyrimidines) .
- Circular dichroism (CD) : For chiral analogs, confirms enantiomeric purity and conformational stability in buffer solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
